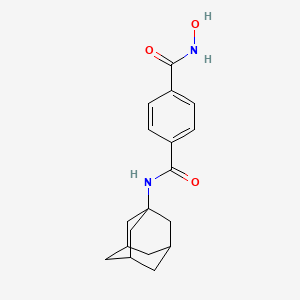

Adamantanyl hydroxylterephthalamide

Description

Adamantanyl hydroxylterephthalamide is a structurally distinct adamantane derivative characterized by a hydroxylterephthalamide moiety attached to the adamantane cage. Adamantane derivatives are widely explored for their metabolic stability, lipophilicity, and ability to engage with diverse biological targets, including kinases, ion channels, and microbial enzymes .

Properties

CAS No. |

847250-25-3 |

|---|---|

Molecular Formula |

C18H22N2O3 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

1-N-(1-adamantyl)-4-N-hydroxybenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C18H22N2O3/c21-16(14-1-3-15(4-2-14)17(22)20-23)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13,23H,5-10H2,(H,19,21)(H,20,22) |

InChI Key |

ISBGXXVZDVOSTH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adamantanyl hydroxylterephthalamide typically involves the reaction of adamantane derivatives with terephthalic acid or its anhydride. One common method is the amidation reaction, where adamantane amine reacts with terephthalic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Adamantanyl hydroxylterephthalamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The aromatic ring of terephthalic acid can undergo electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Adamantanyl hydroxylterephthalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and materials.

Biology: Investigated for its potential as an inhibitor of biological processes, such as enzyme activity.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of adamantanyl hydroxylterephthalamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The terephthalic acid component contributes to the compound’s ability to form hydrogen bonds and interact with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Targets and Efficacy

- Adamantanyl-Oxadiazole : Compound 6k binds Aurora-A kinase via hydrogen bonds (Arg137, Lys162) and hydrophobic interactions (Leu210, Ala273), achieving sub-micromolar IC₅₀ values .

- Fluorinated Benzamides : Trifluorinated derivatives like benzamide34 showed enhanced CNS penetration and resistance to cytochrome P450 metabolism, critical for chronic use .

- Antimicrobial Activity : Adamantane’s bulkiness in imidazolylthiazole hybrids likely disrupts microbial membrane integrity, explaining potent activity against drug-resistant strains .

Pharmacokinetic and Metabolic Profiles

- Metabolic Stability: Fluorination at adamantane bridgeheads (e.g., benzamide34) reduces oxidative degradation, extending half-life compared to non-fluorinated analogs .

- Solubility : Hydroxylterephthalamide’s polar groups may improve aqueous solubility over lipophilic oxadiazole or benzamide derivatives, though this requires experimental validation.

- Toxicity : Adamantane’s inherent rigidity minimizes off-target interactions, but derivatives like oxadiazole-thiols may exhibit hepatotoxicity at high doses .

Research Findings and Implications

- Anticancer Potential: Adamantanyl-oxadiazole hybrids inhibit Aurora-A kinase, a key regulator of mitosis, with 6k showing promise in preclinical models .

- CNS Applications : Fluorinated benzamides address P2X7 receptor-mediated neuroinflammation, offering therapeutic avenues for Alzheimer’s and depression .

- Antimicrobial Breakthroughs : Adamantane’s role in reversing microbial resistance highlights its versatility when combined with heterocyclic scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.